molecular formula C9H10ClF3N2O2 B6323994 Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1208081-43-9

Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

Cat. No.: B6323994
CAS No.: 1208081-43-9
M. Wt: 270.63 g/mol
InChI Key: SZKNZEDOFVRAFQ-UHFFFAOYSA-N
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Description

Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    2-chloro-5-(trifluoromethyl)pyridine: A structural isomer with different chemical properties.

    3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanol: An intermediate in the synthesis of the target compound.

Uniqueness

Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.C2H4O2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;1-2(3)4/h1,3H,2,12H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKNZEDOFVRAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(C=NC(=C1Cl)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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